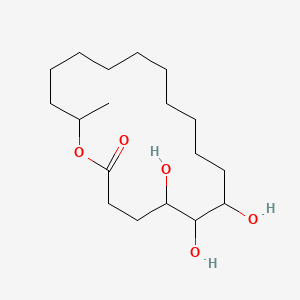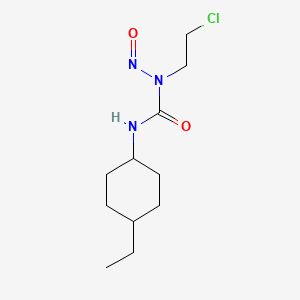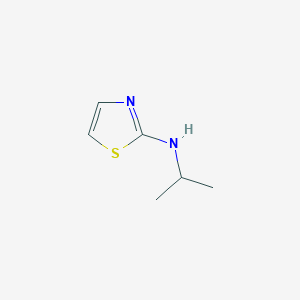
N-(1-Methylethyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylethyl)-2-thiazolamine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method for synthesizing N-(1-Methylethyl)-2-thiazolamine involves the reaction of 2-aminothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Alternative Methods: Another approach involves the use of isopropylamine and 2-bromothiazole under similar conditions. This method may offer different yields and purity levels depending on the specific reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1-Methylethyl)-2-thiazolamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole compounds.
Applications De Recherche Scientifique
Chemistry: N-(1-Methylethyl)-2-thiazolamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its mechanism of action involves inhibiting key enzymes involved in disease progression.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-Methylethyl)-2-thiazolamine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Shares the thiazole ring structure but lacks the isopropyl group.
N-(1-Methylethyl)-2-imidazolamine: Similar in structure but contains an imidazole ring instead of a thiazole ring.
Uniqueness: N-(1-Methylethyl)-2-thiazolamine is unique due to its specific combination of the thiazole ring and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2206-28-2 |
|---|---|
Formule moléculaire |
C6H10N2S |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
N-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8) |
Clé InChI |
UTOIYHRXEBTSRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


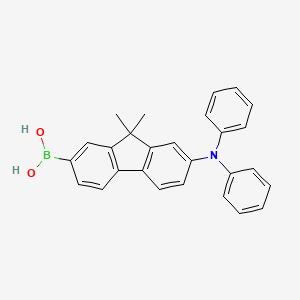

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
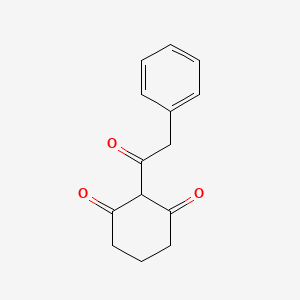
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
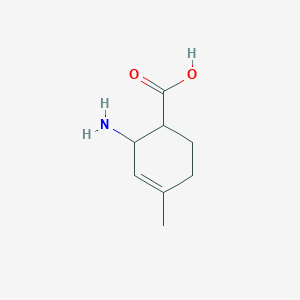
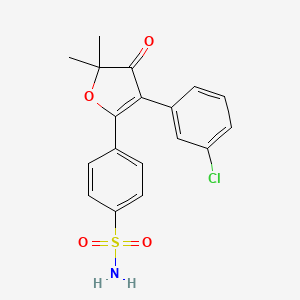

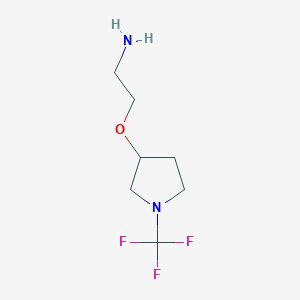
![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

